Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a chemical compound with a complex structure that includes a tert-butyl ester group and a tetrahydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce tetrahydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer activities, depending on their specific modifications .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- 2,4-Di-tert-butylphenol
- Musk ketone
Uniqueness
Tert-butyl 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl 2-(6-methyl-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H16N2O4/c1-7-5-8(14)12-10(16)13(7)6-9(15)17-11(2,3)4/h5H,6H2,1-4H3,(H,12,14,16) |
InChI Key |
KXGMPXLGVXFRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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